An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride
An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride
CAS Number: 1197466-21-9
A comprehensive overview for researchers, scientists, and drug development professionals.
This guide provides a detailed examination of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride, a key building block in medicinal chemistry. We will explore its chemical identity, synthesis, physicochemical properties, and its relevance in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in drug discovery and development.
Introduction: The Significance of the Benzyloxy-Propylamine Scaffold
The 3-(benzyloxy)propanamine moiety is a recognized pharmacophore present in a variety of biologically active compounds. The benzyloxy group can influence a molecule's pharmacokinetic profile, and its presence has been noted in compounds targeting a range of biological pathways. For instance, derivatives of benzyloxy-scaffolds have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3][4] The structural rigidity and electron-donating properties of the quinoxaline ring, when combined with a benzyloxy group, have been shown to enhance therapeutic potential by facilitating interactions with biological targets like enzymes and receptor proteins.[1]
3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, where the primary amine group offers a reactive handle for further chemical modifications. The hydrochloride salt form of this amine enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of 3-(Benzyloxy)-2-methylpropan-1-amine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride | N/A |
| CAS Number | 1197466-21-9 | N/A |
| Molecular Formula | C₁₁H₁₈ClNO | N/A |
| Molecular Weight | 215.72 g/mol | N/A |
| Free Base CAS Number | 114377-41-2 | N/A |
| Free Base Molecular Formula | C₁₁H₁₇NO | N/A |
| Free Base Molecular Weight | 179.26 g/mol | N/A |
| Appearance | White to off-white solid (typical for amine hydrochlorides) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Synthesis and Chemical Logic
A plausible and commonly employed method for the synthesis of similar amines is through the reduction of an amide . This multi-step process offers a high degree of control over the final product.
Conceptual Synthesis Workflow: Amide Reduction Pathway
Caption: Conceptual workflow for the synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride via an amide reduction pathway.
Experimental Protocol: A General Approach to Amide Reduction
The following is a generalized protocol based on established methods for the reduction of amides to amines.[5]
Step 1: Amide Formation
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Dissolve 3-(benzyloxy)-2-methylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF).
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Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent like N-hydroxysuccinimide (NHS).
-
Introduce the amine source (e.g., ammonia or a protected amine) to the reaction mixture.
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Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
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Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted starting materials and reagents.
-
Purify the resulting amide by column chromatography or recrystallization.
Step 2: Amide Reduction
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(benzyloxy)-2-methylpropanamide in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), portion-wise at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature or gently reflux to drive the reduction to completion.
-
Quench the reaction cautiously by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum or boron salts.
-
Filter the resulting slurry and extract the aqueous layer with an organic solvent.
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Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-methylpropan-1-amine.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude free base amine in a suitable dry, non-protic solvent such as diethyl ether or dioxane.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ether or dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride.[6]
Applications in Drug Discovery and Development
While specific applications of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The benzyloxy group is a key feature in several approved drugs and clinical candidates. For example, Bazedoxifene, a selective estrogen receptor modulator, contains a benzyloxy moiety.[1][2] The synthesis of such complex molecules often relies on versatile building blocks like the title compound.
The primary amine of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride provides a convenient point for chemical elaboration, allowing for the construction of a diverse library of compounds for screening in various biological assays. Its potential as a precursor for novel therapeutics in areas such as oncology, infectious diseases, and neurology warrants further investigation.
Analytical Characterization
The identity and purity of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride can be confirmed using a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons, the methyl group, and the protons of the propyl chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, and the C-O-C ether linkage.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]
Safety and Handling
General Precautions for Handling Amine Hydrochlorides:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: In case of handling fine powders that may become airborne, use a properly fitted respirator.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Potential Hazards of Benzyloxyamine Derivatives: Based on data for similar compounds, benzyloxyamine derivatives may cause:
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes such as the reduction of amides. The presence of the benzyloxy and primary amine functionalities provides a rich platform for the development of novel therapeutic agents. As with all chemical compounds, proper safety precautions must be observed during its handling and use in the laboratory. This guide provides a foundational understanding of this important chemical entity, and it is hoped that it will facilitate further research and innovation in the field of drug development.
References
[1] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5489. [Link]
[9] PubChem. 3-(Benzyloxy)propan-1-amine. National Center for Biotechnology Information. [Link]
[5] Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
[10] Google Patents. (2006). Synthesis of atomoxetine hydrochloride.
[7] Perinu, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1297. [Link]
[2] Google Patents. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
[3] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]
[4] PubChem. 3-Benzyloxybenzaldehyde. National Center for Biotechnology Information. [Link]
[6] Google Patents. (1996). Method of making a benzylpropanamine.
[11] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. [Link]
[12] Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
[13] PubChem. 3-(P-Tolyloxy)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
[14] Google Patents. (2007). A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine).
[8] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. National Institutes of Health. [Link]
Sources
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 3. US5204466A - Method and compositions for the synthesis of bch-189 and related compounds - Google Patents [patents.google.com]
- 4. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2007009405A1 - A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine) - Google Patents [patents.google.com]
- 6. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Benzyloxy)propan-1-amine | C10H15NO | CID 7130784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 10. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. rsc.org [rsc.org]
- 13. US5714662A - Process for producing light olefins from crude methanol - Google Patents [patents.google.com]
- 14. US8883780B2 - Crystal of a benzoxazinone compound - Google Patents [patents.google.com]
